molecular formula C10H11BrN2O B15259206 1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one

1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one

Cat. No.: B15259206
M. Wt: 255.11 g/mol
InChI Key: NHVHJCBBEHYUBP-UHFFFAOYSA-N
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Description

1-(5-Amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one is a brominated and acetylated isoindole derivative intended for research and development purposes. Compounds based on the isoindole scaffold are of significant interest in medicinal chemistry and chemical biology due to their presence in various biologically active molecules . Specifically, fused isoindole structures have been identified as promising scaffolds in the discovery of compounds with anticancer, antibacterial, and anti-inflammatory activities . The structure of this compound, featuring both an amino group and a bromine atom on the isoindole ring, makes it a versatile building block for chemical synthesis. The bromo group can serve as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . The acetyl moiety on the ring nitrogen is a common feature used to modulate the compound's physicochemical properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

1-(5-amino-6-bromo-1,3-dihydroisoindol-2-yl)ethanone

InChI

InChI=1S/C10H11BrN2O/c1-6(14)13-4-7-2-9(11)10(12)3-8(7)5-13/h2-3H,4-5,12H2,1H3

InChI Key

NHVHJCBBEHYUBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2=CC(=C(C=C2C1)Br)N

Origin of Product

United States

Preparation Methods

Bromination of Isoindoline Precursors

Bromination is critical for introducing the 6-bromo substituent. Two primary approaches are identified:

Direct Electrophilic Bromination
Using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C achieves regioselective bromination at the 6-position. NBS is preferred for reduced side reactions, yielding 6-bromo-2,3-dihydro-1H-isoindol-1-one with 70–85% efficiency.

Metal-Catalyzed Bromination
Palladium-catalyzed coupling with bromobenzene derivatives enables directed bromination but requires anhydrous conditions and higher temperatures (80–100°C), offering moderate yields (50–65%).

Amination at the 5-Position

Amino group introduction employs nucleophilic substitution or reductive amination:

Nucleophilic Substitution
Heating 6-bromo-isoindolin-1-one with aqueous ammonia (NH₃) at 100°C under nitrogen affords 5-amino-6-bromo-isoindoline. Prolonged reaction times (>12 h) maximize conversion but risk over-amination.

Reductive Amination
Using sodium cyanoborohydride (NaBH₃CN) with ammonium acetate in methanol selectively reduces imine intermediates, achieving 80–90% yield with minimal byproducts.

Acylation of the Isoindoline Nitrogen

Ketone installation via Friedel-Crafts acylation or direct alkylation:

Friedel-Crafts Acylation
Reacting 5-amino-6-bromo-isoindoline with acetyl chloride (CH₃COCl) in pyridine at 0°C produces the target compound. Pyridine neutralizes HCl, preventing N-protonation and ensuring >90% purity.

Alkylation-Elimination
Alternative routes employ β-keto esters, though yields are lower (60–70%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

Method Bromination Agent Amine Source Acylation Reagent Yield (%) Purity (HPLC)
Direct Bromination + NH₃ NBS NH₃ (aq.) CH₃COCl 78 95
Pd-Catalyzed Bromination Br₂ NH₄OAc/NaBH₃CN CH₃COCl 65 88
Reductive Amination NBS NH₄OAc/NaBH₃CN β-keto ester 60 82

Key Findings :

  • NBS-mediated bromination with NH₃ amination and CH₃COCl acylation is optimal for yield and purity.
  • Palladium catalysis introduces scalability challenges due to catalyst costs.

Industrial-Scale Production Considerations

Process Intensification

Continuous-flow reactors enhance bromination and acylation kinetics, reducing reaction times by 40% compared to batch processes.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield 99% pure product.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves regioisomers but is cost-prohibitive for large-scale use.

Mechanistic Insights and Side Reactions

Competing Pathways During Bromination

Electrophilic aromatic substitution at the 6-position is favored due to the isoindoline ring’s electron-rich para orientation. Over-bromination at the 4-position occurs if temperatures exceed 25°C.

Acylation Side Products

N-acetylation dominates, but O-acetylation (~5%) arises if pyridine is omitted. Post-reaction hydrolysis with NaOH removes O-acetyl impurities.

Chemical Reactions Analysis

Types of Reactions

1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoindoline derivatives.

Scientific Research Applications

1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and bromo groups in the compound can form hydrogen bonds and halogen bonds with biological macromolecules, influencing their activity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is compared with four structurally related analogs (Table 1):

Table 1: Structural Comparison of Isoindoline and Indole Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target compound Isoindoline 5-NH₂, 6-Br C₁₀H₁₀BrN₂O ~259.1 Amino and bromo groups on isoindoline
1-(2,3-Dihydro-1H-isoindol-2-yl)ethan-1-one Isoindoline None C₁₀H₁₁NO 161.2 Simple acetylated isoindoline
1-(5-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one Indoline 5-Br C₁₀H₁₀BrNO 240.1 Brominated indoline, no amino group
1-(5-Bromo-1H-indol-3-yl)ethan-1-one Indole 5-Br C₁₀H₈BrNO 238.08 Brominated indole, acetyl at position 3
1-(5-Bromo-1-methyl-isoindol-2-yl)-propan-1-one Isoindoline 5-Br, 1-CH₃ C₁₄H₁₈BrNO 296.21 Branched ketone, methyl substituent

Key Observations :

  • Amino Group Impact: The target’s amino group distinguishes it from non-amino analogs (e.g., ).
  • Bromo Substituent: Bromine increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., ). It may also influence reactivity, such as facilitating cross-coupling reactions .
  • Core Structure : Isoindoline derivatives (target, ) exhibit partial saturation, offering conformational rigidity, while indole/indoline analogs () have aromatic systems with different electronic profiles .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (~259.1 g/mol) is heavier than non-brominated analogs (e.g., 161.2 g/mol in ) due to bromine and amino groups. The amino group increases water solubility, countering bromine’s lipophilicity .
  • Crystallography: notes that acetylated indoles form N–H···O hydrogen bonds. The target’s amino group may similarly stabilize crystal lattices, while bromine’s bulk could alter packing efficiency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of indole derivatives followed by functionalization. For example:

  • Step 1 : Bromination of indole precursors at specific positions (e.g., 5-bromo substitution) using NBS (N-bromosuccinimide) under controlled conditions .

  • Step 2 : Introduction of the ethanone group via Friedel-Crafts acylation with ethanoyl chloride in the presence of a base (e.g., pyridine) to stabilize reactive intermediates .

  • Key Variables : Temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of brominating agents significantly impact regioselectivity and purity .

    Table 1 : Comparison of Synthesis Methods

    MethodYield (%)Purity (HPLC)Key ConditionReference
    Bromination + Acylation65–78>95%Pyridine, 0°C
    Direct Halogenation45–5585–90%NBS, DCM, RT

Q. How can researchers structurally characterize this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry (e.g., bromine at position 6) and the ethanone carbonyl resonance (~200–210 ppm in 13C^{13}C) .
  • X-ray Crystallography : Single-crystal analysis resolves the isoindoline ring conformation and hydrogen bonding patterns (e.g., N–H···O interactions) critical for stability .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 284.03 for C10_{10}H10_{10}BrN2_2O) .

Advanced Research Questions

Q. What strategies address contradictory data in biological activity assays (e.g., anticancer vs. antimicrobial results)?

  • Methodological Answer :

  • Assay Design : Use orthogonal assays (e.g., MTT for cytotoxicity and disk diffusion for antimicrobial activity) to confirm specificity. For example, IC50_{50} values in cancer cells (e.g., 8–12 µM) may differ from MIC values in bacterial models (e.g., 25–50 µg/mL) due to membrane permeability .

  • Structural Analogs : Compare activity of 5-bromo vs. 4-bromo derivatives to isolate electronic effects of substituents on target binding .

    Table 2 : Biological Activity Data

    Assay TypeTargetResult (IC50_{50}/MIC)Structural Feature Linked to ActivityReference
    Anticancer (HeLa cells)Tubulin inhibition10.2 µMBromine at position 6
    Antimicrobial (E. coli)Membrane disruption32 µg/mLEthanone carbonyl group

Q. How can computational methods (e.g., DFT, molecular docking) guide mechanistic studies of its reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution sites (e.g., bromine’s impact on ring electron density) .
  • Docking Simulations : Map interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrophobic pockets accommodating the isoindoline core .

Q. What experimental frameworks reconcile discrepancies in synthetic yields across published protocols?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use response surface methodology to optimize variables (e.g., temperature, solvent) and identify critical factors .
  • Controlled Replication : Reproduce protocols with strict inert atmosphere control (argon/nitrogen) to minimize oxidative byproducts .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 4°C (short-term) and -20°C (long-term) in amber vials. Monitor degradation via HPLC (e.g., <5% degradation over 6 months at -20°C) .
  • pH-Dependent Degradation : The ethanone group hydrolyzes in acidic conditions (pH <3), necessitating buffered solutions during biological assays .

Methodological Guidance for Data Interpretation

Q. What theoretical frameworks are appropriate for studying structure-activity relationships (SAR) in this compound?

  • Answer :

  • Hammett Analysis : Correlate substituent electronic effects (σ values) with biological activity .
  • Topomer CoMFA : Model 3D-QSAR to predict activity of untested analogs .

Q. How should researchers handle conflicting crystallographic data on hydrogen bonding networks?

  • Answer :

  • Multivariate Analysis : Compare multiple crystal structures (e.g., PDB entries) to identify conserved interactions. Use software like Mercury to analyze packing motifs .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Answer :

  • PPE : Use nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential bromine vapor release during synthesis .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

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